Product packaging for 2-Phenyltetradecane(Cat. No.:CAS No. 4534-59-2)

2-Phenyltetradecane

Cat. No.: B3052790
CAS No.: 4534-59-2
M. Wt: 274.5 g/mol
InChI Key: GDFUGKICRHMMOT-UHFFFAOYSA-N
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Description

Contextualization within Alkylbenzene Chemistry and Industrial Relevance

Alkylbenzenes form a foundational class of organic compounds with widespread industrial applications, primarily as precursors to synthetic detergents and as solvents wikipedia.org. Linear Alkylbenzenes (LABs), characterized by an unbranched alkyl chain attached to the benzene (B151609) ring, are particularly crucial. They serve as the primary raw material for producing linear alkylbenzene sulfonates (LAS), which are the most common surfactants found in household detergents, cleaning agents, and personal care products wikipedia.orgstandardsurfachem.comechem-eg.comatamanchemicals.com. The industrial preference for LABs over their branched counterparts (Branched Alkylbenzenes, BABs) emerged significantly in the 1960s due to the superior biodegradability of LAS derived from LABs, addressing environmental concerns wikipedia.org.

2-Phenyltetradecane, with the chemical formula C₂₀H₃₄, is a branched alkylbenzene where a phenyl group is attached to the second carbon atom of a fourteen-carbon saturated hydrocarbon chain nih.govstenutz.eunist.gov. While the linear isomers like 1-phenyltetradecane (also known as tetradecylbenzene) have been more extensively studied in the context of detergent precursors sigmaaldrich.comchemicalbook.comnih.gov, branched isomers like this compound are also relevant in understanding the structure-property relationships within alkylbenzene chemistry. Research into the selective synthesis of specific alkylbenzene isomers, such as the shape-selective alkylation of benzene with olefins using mesoporous catalysts, has specifically investigated the production of isomers like 2-phenyldodecane (B3050589) and implicitly, other 2-phenylalkanes, to understand catalytic efficiency and product distribution wiley-vch.de. The study of such isomers contributes to the broader understanding of how molecular architecture influences chemical behavior and industrial utility within the alkylbenzene family.

Overview of Scholarly Contributions to this compound Research

Scholarly contributions to the understanding of this compound are primarily found in the areas of analytical chemistry, physical property characterization, and its mention in broader studies of alkylbenzene synthesis and analysis.

Spectroscopic data, including ¹³C NMR spectra, GC-MS (Gas Chromatography-Mass Spectrometry) fragmentation patterns, and IR spectra, have been cataloged for this compound, providing fundamental characterization for identification and analysis nih.gov. These spectral fingerprints are vital for confirming the presence and purity of the compound in various research settings.

In analytical chemistry, this compound has been noted in the context of Gas Chromatography (GC) methods for the analysis of linear alkylbenzenes. For instance, it is listed as a component in UOP Method 673, which details the chromatographic separation and quantification of linear alkylbenzenes scribd.com. Its retention behavior on specific GC columns provides a benchmark for analyzing complex hydrocarbon mixtures, particularly in environmental and petrochemical analyses usgs.gov.

Furthermore, research into catalytic processes for alkylbenzene synthesis has touched upon this compound. Studies evaluating the shape-selective synthesis of alkylbenzenes using solid acid catalysts, such as sulfated mesoporous tantalum oxides, have reported on the selectivity towards specific isomers like 2-phenyldodecane, indicating that similar investigations would be relevant for other 2-phenylalkane isomers, including this compound wiley-vch.de.

In the realm of fuel properties, this compound has been assigned a cetane number of 49, placing it within the context of diesel fuel combustion research and the evaluation of cetane improvers nrel.gov.

Patent literature also indicates research into the preparation of surfactants derived from substituted 2-phenyl alkylbenzenes, with specific examples involving derivatives related to this compound, highlighting ongoing interest in functionalizing these branched alkylbenzene structures for surfactant applications google.com.

Research Objectives and Scope of the Review

The primary objective of this review is to consolidate and present the current scientific understanding of this compound. This involves detailing its fundamental chemical and physical properties, exploring its synthesis and analytical characterization, and highlighting its relevance within contemporary chemical research, particularly in relation to the broader field of alkylbenzene chemistry. The scope is strictly limited to these aspects, examining its molecular structure, spectral data, and its appearance in analytical methodologies and catalytic studies. The review will focus solely on scientifically documented properties and research findings, excluding any information related to dosage, administration, or safety profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34 B3052790 2-Phenyltetradecane CAS No. 4534-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFUGKICRHMMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863413
Record name (Tetradecan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-59-2
Record name Benzene, (1-methyltridecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Tetradecan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Phenyltetradecane

Catalytic Alkylation Approaches to 2-Phenyltetradecane Formation

The synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of benzene (B151609) with a C14 olefin, such as 1-tetradecene (B72687). While traditional methods utilize homogeneous acid catalysts like hydrofluoric acid (HF) or aluminum chloride (AlCl3), modern approaches increasingly favor solid acid catalysts to mitigate issues of toxicity, corrosion, and waste disposal. iitm.ac.inacs.orgetsu.edu These heterogeneous catalysts, particularly zeolites and mesoporous materials, are central to developing greener and more efficient manufacturing processes for linear alkylbenzenes (LABs). acs.orgmdpi.com The rate of benzene alkylation has been observed to decrease as the carbon chain length of the α-olefin increases. acs.org

Zeolite-Based Catalysis in Alkylation Reactions

Zeolites, which are crystalline aluminosilicates, have emerged as highly effective and selective solid acid catalysts for the alkylation of benzene with long-chain olefins. mdpi.com Their well-defined microporous structures, strong acid sites, and thermal stability make them a superior alternative to liquid acid catalysts. fyicenter.com Zeolites with large pores, such as Zeolite Y, Mordenite (B1173385), and Beta zeolite, are particularly well-suited for this reaction, which involves bulky reactant and product molecules. iitm.ac.inmdpi.com In contrast, zeolites with smaller channel sizes, like H-ZSM-5 and H-ZSM-12, exhibit minimal to no activity for producing long-chain linear alkylbenzenes due to the dimensional constraints of their pores. researchgate.net

The selectivity towards the desired this compound isomer is profoundly influenced by the specific type and pore structure of the zeolite catalyst employed. fx361.cc Large-pore zeolites such as Y, Beta (β), mordenite, and ZSM-12 exhibit shape-selective properties that favor the formation of less bulky phenylalkane isomers. capes.gov.br While HY and USY zeolites demonstrate high activity due to their acidity, Zeolite Beta shows lower activity but superior selectivity for the 2-dodecylbenzene isomer in the alkylation of benzene with 1-dodecene. iitm.ac.in An AlMCM-41/Beta zeolite composite material was found to have similar conversion rates to Zeolite Beta alone but exhibited higher selectivity for 2-dodecylbenzene, which is attributed to the enhanced diffusibility of the 2-isomer within the composite material. iitm.ac.in

Alkylation of Benzene with 1-Dodecene over Various Catalysts iitm.ac.in
Catalyst1-Dodecene Conversion (%)2-Dodecylbenzene Selectivity (%)
HY7932
USY8530
Zeolite Beta4968
Al-MCM-412135
AlMCM-41/Beta composite4876

Reaction conditions: temperature, 120 °C; benzene/1-dodecene molar ratio, 10; time, 2 h. iitm.ac.in

The silicon-to-aluminum (Si/Al) ratio is a critical parameter in zeolite catalysts, as it determines the density of Brønsted acid sites, which are the active centers for the alkylation reaction. lew.roresearchgate.net Altering this ratio through processes like dealumination or desilication can significantly impact both the catalyst's activity and its selectivity for specific isomers. researchgate.netnih.gov For Y-zeolites used in the alkylation of benzene with 1-hexadecene, catalytic activity was found to be maximal at a Si/Al ratio of 6.5, decreasing with further dealumination. researchgate.net Conversely, for mordenite catalysts, dealumination, which increases the Si/Al ratio, had a positive effect on alkylation activity, with conversion rates increasing up to a Si/Al ratio of 35-45. researchgate.net A lower Si/Al ratio generally corresponds to a higher concentration of acid sites, which can increase coke formation and reduce catalyst stability. rsc.org In Pd/Beta zeolites, a lower Si/Al ratio facilitates a higher dispersion of Pd ions, which are active sites for NOx storage, but the structure is less stable. mdpi.com The synthesis of zeolites with varying Si/Al ratios can be achieved by modifying the initial reaction mixture. nih.gov

Effect of Si/Al Ratio on 1-Hexadecene Conversion researchgate.net
Catalyst TypeSi/Al Ratio1-Hexadecene Conversion (%)Reaction Temperature (°C)
Y-zeolite2.6075120
Y-zeolite6.5095120
Y-zeolite10.0080120
H-mordenite6.00<5200
H-mordenite12.5015200
H-mordenite35.0080200

Shape selectivity is a defining characteristic of zeolite catalysis, where the pore structure of the catalyst exerts steric hindrance on reacting molecules, influencing which reactions can occur and which products can form and diffuse out. mdpi.comcapes.gov.br In the alkylation of benzene with long-chain olefins like tetradecene, the goal is to maximize the formation of the 2-phenyl isomer, which is less bulky than other isomers (e.g., 3-, 4-, 5-phenyltetradecane). fyicenter.com Zeolites with one-dimensional pore structures, such as mordenite, are particularly effective at this. researchgate.net They exhibit high selectivity for the 2-phenylalkane product because the transition states required to form the bulkier isomers are sterically hindered within the narrow channels. researchgate.netcapes.gov.br This "product shape selectivity" ensures that the less branched, more linear isomers are preferentially formed and can diffuse out of the catalyst pores, while the formation of bulkier isomers is suppressed. capes.gov.br The creation of mesopores in mordenite through dealumination has been shown to enhance internal diffusion characteristics while preserving this shape selectivity. mdpi.com

A primary challenge in the industrial use of zeolite catalysts for alkylation is deactivation over time. fyicenter.com The main deactivation mechanism is the formation and deposition of "coke"—heavy, carbonaceous byproducts—within the catalyst's pores. capes.gov.brrsc.org In the synthesis of linear alkylbenzenes, this coke can consist of bulkier molecules such as naphthalene (B1677914) and indane, or even the desired product molecules, which are too large to move quickly through the intracrystalline pores. fyicenter.com This blockage of pores and active sites leads to a gradual loss of catalytic activity. fyicenter.com

Fortunately, deactivated zeolite catalysts can often be regenerated. fyicenter.com One common strategy is extraction with an organic solvent, such as washing with one of the reactants (benzene) at elevated temperatures, to remove the deposited coke. capes.gov.brrsc.org Another effective method is calcination, which involves burning off the coke in a stream of air at high temperatures (e.g., 540 °C). scribd.com This process can fully restore the catalyst's activity, allowing for its repeated use. fyicenter.comscribd.com However, it has been noted that for some catalysts deactivated by contaminants like oxygenated organic compounds, regeneration by hot benzene extraction or coke-burning can be difficult. rsc.org

Mesoporous Oxide Catalysts in this compound Synthesis

Beyond microporous zeolites, mesoporous materials (pore size 2-50 nm) have been investigated as catalysts for the alkylation of benzene with bulky olefins. wiley-vch.deopen.ac.ukresearchgate.net Their larger pore diameters can alleviate the diffusion limitations often encountered with bulky molecules in microporous zeolites, potentially leading to higher activity. wiley-vch.denih.gov

Sulfated mesoporous tantalum (Ta) oxide has been shown to be a highly active and selective catalyst for the synthesis of 2-phenylalkanes. wiley-vch.de In the alkylation of benzene, this catalyst demonstrated comparable activity to H-Y zeolite but achieved higher selectivity towards the desired 2-phenyldodecane (B3050589) isomer under mild reaction conditions. wiley-vch.de This enhanced performance is attributed to the eased diffusion of bulky reactants within the mesoporous framework. wiley-vch.de Similarly, composite catalysts, such as AlMCM-41/Beta zeolite, combine the properties of mesoporous and microporous materials to achieve both high activity and selectivity. iitm.ac.in The mesoporous component facilitates access to the active sites within the microporous zeolite structure. iitm.ac.in

Selectivity to this compound over Sulfated Mesoporous C12-Ta Oxide wiley-vch.de
Time on Stream (h)This compound Selectivity (%)
1~68
2~65
3~63
4~62

Reaction conditions: 80 °C, catalyst loading = 4.0 wt.% wiley-vch.de

Efficacy of Sulfated Mesoporous Ta Oxides for Selective Alkylation

Recent research has highlighted the potential of sulfated mesoporous tantalum (Ta) oxides as highly effective catalysts for the selective alkylation of benzene with long-chain olefins like 1-tetradecene. researchgate.netslideshare.net These materials exhibit unique properties that make them advantageous over traditional catalysts such as zeolites.

Mesoporous tantalum oxides, when treated with sulfuric acid, demonstrate catalytic activity comparable to conventional H-Y zeolites but with significantly higher selectivity towards the 2-phenyl isomer in mild reaction conditions. researchgate.net The enhanced performance is largely attributed to the catalyst's structure. The mesoporous framework allows for easier diffusion of bulky reactant molecules, such as 1-tetradecene, to the active sites. researchgate.net This facilitated diffusion helps in overcoming the mass transfer limitations often observed in microporous zeolites.

Studies using sulfated mesoporous Ta oxide for the alkylation of benzene with 1-tetradecene have shown high olefin conversion rates. For instance, under reflux conditions with a benzene-to-olefin molar ratio of 10:1, significant conversion of 1-tetradecene can be achieved. slideshare.net The catalyst's high surface area and tailored pore structure are instrumental in achieving this high efficacy. slideshare.net

Catalytic Performance of Sulfated Mesoporous Ta Oxide in Alkylation of Benzene with 1-Tetradecene slideshare.net
Catalyst SystemOlefinReaction ConditionsOlefin Conversion (%)Selectivity for 2-Phenyl Isomer
Sulfated Mesoporous C12-Ta Oxide1-TetradeceneReflux Temperature, Benzene/Olefin Ratio: 10:1HighSignificantly higher than H-Y Zeolite researchgate.net
Sulfated Mesoporous C12-Ta Oxide1-DodeceneReflux Temperature, Benzene/Olefin Ratio: 10:1~95% (after 4h)High researchgate.net
Characterization of Acid Sites and Their Role in Promoting this compound Formation

The catalytic activity of sulfated mesoporous Ta oxides stems from the nature and distribution of their acid sites. The sulfation process generates strong Brønsted and Lewis acid sites on the tantalum oxide surface. It is the Brønsted acid sites that are primarily responsible for initiating the alkylation reaction by protonating the double bond of the 1-tetradecene molecule. mt.com

Mechanistic Investigations of Alkylation Pathways to this compound

The synthesis of this compound via the alkylation of benzene with 1-tetradecene is a classic example of an electrophilic aromatic substitution reaction, specifically Friedel-Crafts alkylation. mt.comorganic-chemistry.org The mechanism, catalyzed by a solid acid like sulfated Ta oxide, proceeds through several key steps:

Carbocation Formation : The reaction is initiated when a proton (H+) from a Brønsted acid site on the catalyst attacks the double bond of 1-tetradecene. This electrophilic addition preferentially forms a more stable secondary carbocation at the C2 position (tetradec-2-yl cation). saskoer.ca

Electrophilic Attack : The electron-rich benzene ring acts as a nucleophile, attacking the positively charged carbocation. mt.comyoutube.com This step results in the formation of a new carbon-carbon bond and a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. mt.com

Deprotonation and Catalyst Regeneration : A weak base, such as the conjugate base of the acid catalyst, removes a proton from the carbon atom of the benzene ring that bears the alkyl group. saskoer.ca This final step restores the aromaticity of the benzene ring, yielding the this compound product and regenerating the acid catalyst site, allowing it to participate in further reaction cycles. youtube.com

The selectivity towards the 2-phenyl isomer is a key aspect of this process. While the initial carbocation forms at the C2 position, subsequent hydride and alkyl shifts could potentially lead to the formation of other isomers (3-, 4-, 5-, 6-, or 7-phenyltetradecane). However, the pore structure of catalysts like mordenite or mesoporous Ta-oxides can create steric hindrance that suppresses the formation and reaction of these bulkier, internally-substituted carbocations, thus enhancing the selectivity for the desired 2-phenyl product. researchgate.netresearchgate.net

Reproducibility and Scalability Considerations in this compound Synthesis Research

Translating a laboratory synthesis of this compound into a robust, industrial-scale process involves significant challenges related to reproducibility and scalability.

Reproducibility in research findings is paramount. The synthesis and activation of catalysts, such as sulfated mesoporous oxides, must be meticulously controlled to ensure consistent properties, including surface area, pore size distribution, and acid site density. acs.org Minor variations in preparation can lead to significant differences in catalytic activity and selectivity. The purity of reactants is also critical; trace impurities in benzene or the olefin feed can poison catalyst active sites. lsu.edu Furthermore, precise control over reaction parameters like temperature, pressure, and mixing is essential to obtain reproducible kinetic data. acs.org

Scalability from a lab-scale batch reactor to a large-scale continuous process introduces further complexities.

Catalyst Deactivation : Long-term catalyst stability is a primary concern for commercial viability. Solid acid catalysts can deactivate over time due to the deposition of heavy byproducts ("coking") on the active sites. lsu.edu Developing catalysts that are resistant to deactivation and can be easily regenerated is a key area of industrial research. researchgate.netlsu.edu

Downstream Processing : The separation of the desired this compound from other isomers, unreacted benzene and olefin, and heavier alkylates becomes more complex and energy-intensive at a larger scale. Efficient distillation and purification schemes are necessary to achieve the required product purity.

Addressing these issues requires a multidisciplinary approach, combining catalyst design, chemical engineering principles, and rigorous process optimization to ensure that a promising laboratory synthesis can become a commercially successful technology.

Analytical Chemistry of 2 Phenyltetradecane in Complex Matrices

Advanced Chromatographic Techniques for 2-Phenyltetradecane Isolation and Separation

Chromatographic methods are fundamental for isolating and separating this compound from complex mixtures, enabling subsequent identification and quantification. Gas Chromatography (GC) is the primary technique employed due to the compound's volatility.

Gas Chromatography (GC) Method Development and Optimization for Alkylbenzenes

The development of robust GC methods for alkylbenzenes, including this compound, involves careful selection of stationary phases, temperature programming, and carrier gas. Non-polar to moderately polar stationary phases, such as those based on phenyl methylpolysiloxane (e.g., DB-5, HP-5), are commonly used due to their ability to separate hydrocarbons based on boiling point and molecular structure apt-int.comacs.orgbiorxiv.org. Capillary columns, typically 30-60 meters in length with an internal diameter of 0.25-0.32 mm and a film thickness of 0.25 µm, provide the necessary efficiency and resolution for complex samples apt-int.comacs.orgbiorxiv.org.

Method optimization typically involves a temperature program that starts at a lower temperature (e.g., 50-70 °C) and gradually increases to a higher temperature (e.g., 300-320 °C) at a controlled rate (1-15 °C/min) to ensure the elution of high-boiling point compounds like this compound apt-int.comnih.govresearchgate.net. Helium is often the preferred carrier gas for GC-Mass Spectrometry (GC-MS) analyses due to its optimal diffusion properties biorxiv.orgnih.govresearchgate.net. Injection techniques such as splitless injection are favored for trace analysis to maximize analyte transfer to the column, while split injection may be used for samples with higher concentrations to prevent column overload apt-int.combiorxiv.orgnih.gov.

Resolution of this compound Isomers and Related Linear Alkylbenzenes

The separation of this compound from its positional isomers (e.g., 1-phenyltetradecane, 3-phenyltetradecane, or mid-chain substituted isomers) and other linear alkylbenzenes (LABs) is crucial. These isomers often have very similar physicochemical properties, including boiling points, making their separation challenging acs.orgosti.govvurup.sk. The resolution is achieved by exploiting subtle differences in their interactions with the GC stationary phase, which are influenced by the position of the phenyl group on the alkyl chain. Compounds with the phenyl substituent located closer to the center of the alkyl chain generally elute earlier than those with the phenyl group at or near the end of the chain osti.gov. The use of high-resolution capillary columns with optimized temperature programs is essential for achieving adequate separation of these closely related compounds acs.orgvurup.sk.

Mass Spectrometric Identification and Quantification of this compound

Mass spectrometry, particularly when coupled with GC (GC-MS), provides the definitive identification and sensitive quantification of this compound by analyzing its unique mass-to-charge ratio (m/z) and fragmentation patterns.

GC/Mass Spectrometry (GC/MS) Applications in this compound Analysis

GC-MS is the cornerstone for analyzing alkylbenzenes in complex matrices apt-int.comacs.orgresearchgate.netusgs.govapt-int.commdpi.comcapes.gov.brnih.gov. The GC separates the components of a mixture, and as each component elutes, it enters the mass spectrometer. In the MS, molecules are ionized, typically by electron ionization (EI) at 70 eV, causing them to fragment into characteristic ions. These ions are then separated based on their m/z ratio, generating a mass spectrum that serves as a molecular fingerprint for identification acs.orgusgs.govmdpi.com. The fragmentation patterns of phenylalkanes, including this compound, are influenced by the position of the phenyl group and the length of the alkyl chain aip.org.

Selected Ion Monitoring (SIM) for Enhanced Sensitivity and Specificity (m/z 91, 92, 105)

To achieve higher sensitivity and specificity, especially for trace-level detection, Selected Ion Monitoring (SIM) is employed. Instead of scanning the entire mass range, SIM focuses the mass spectrometer on specific, characteristic ions. For alkylbenzenes, key ions often monitored include m/z 91, 92, and 105 biorxiv.orgresearchgate.netusgs.govmdpi.comresearchgate.net.

m/z 91: This ion corresponds to the tropylium (B1234903) cation ([C7H7]+), a highly stable fragment commonly observed in the mass spectra of benzyl (B1604629) compounds and phenylalkanes due to the cleavage of the alkyl chain adjacent to the phenyl group biorxiv.orgresearchgate.netosti.govusgs.govmdpi.comaip.orgresearchgate.netsccwrp.org.

m/z 105: This ion, often representing [C8H9]+ or similar fragments, is also characteristic of phenylalkanes and isoalkylbenzenes, arising from specific fragmentation pathways of the alkyl chain biorxiv.orgresearchgate.netosti.govusgs.govmdpi.comresearchgate.net.

m/z 92: This ion can correspond to the molecular ion of toluene (B28343) or fragments derived from larger alkylbenzenes biorxiv.orgresearchgate.netusgs.govmdpi.comresearchgate.net.

The simultaneous monitoring of these ions provides a robust signature for identifying and quantifying this compound and related compounds, offering improved signal-to-noise ratios compared to full scan acquisition usgs.govmdpi.com. Summing the abundances of m/z 91 and 105 is a common practice for phenylalkane analysis osti.govresearchgate.net.

Methodologies for Mitigating Interferences in this compound Detection (e.g., Tetrapropylene-based Alkylbenzenes)

A significant challenge in analyzing alkylbenzenes, particularly in environmental samples, is the potential interference from Tetrapropylene-based Alkylbenzenes (TABs) acs.orgusgs.govsccwrp.orgsccwrp.org. TABs, historically used in detergents, often co-elute chromatographically with LABs and share similar mass spectral fragmentation patterns, complicating accurate quantification acs.orgusgs.gov.

Methodologies to mitigate these interferences include:

Optimized SIM: Selecting SIM ions that are highly specific to LABs or have significantly different relative abundances between LABs and TABs. For instance, m/z 119 is often cited as diagnostic for TABs usgs.gov. By carefully choosing the monitored ions and their ratios, analysts can differentiate between the two compound classes acs.orgusgs.govsccwrp.orgsccwrp.org.

Two-Component Modeling: Utilizing models that account for the overlapping contributions of LABs and TABs based on the relative abundances of their characteristic fragment ions acs.orgsccwrp.orgsccwrp.org. This approach allows for the calculation of potential quantitation errors and correction factors.

High-Resolution GC: Employing GC columns with superior resolving power can improve the chromatographic separation between LABs and TABs, reducing co-elution acs.orgvurup.sk.

Internal Standards: The use of isotopically labeled internal standards or surrogate standards, such as deuterated compounds or specific LAB congeners, can help correct for variations in sample preparation and instrument response researchgate.netusgs.gov.

By implementing these strategies, analytical chemists can reliably detect and quantify this compound even in complex matrices containing potential interferents like TABs.

Compound List:

Compound NameCAS NumberNotes
This compound4534-59-2The primary analyte of interest.
Linear Alkylbenzenes (LABs)N/AGeneral class of compounds including this compound.
Tetrapropylene-based Alkylbenzenes (TABs)N/ACommon interferents in environmental analysis.
PhenylalkanesN/ABroader class of compounds that includes this compound.
1-Phenyltetradecane1459-10-5Isomer of phenyltetradecane.
AlkylbenzenesN/AGeneral term for compounds containing an alkyl group attached to benzene (B151609).
Benzene71-43-2A simple aromatic hydrocarbon, often analyzed alongside alkylbenzenes.
Toluene108-88-3Methylbenzene, a common alkylbenzene.
Ethylbenzene100-41-4Ethylbenzene, another common alkylbenzene.
Xylenes1330-20-7Dimethylbenzenes, often analyzed with BTEX compounds.
Naphthalene (B1677914)91-20-3A polycyclic aromatic hydrocarbon, sometimes used as a standard.
Phenanthrene-d12N/AA deuterated surrogate standard.
2-FluorobiphenylN/AAn internal standard.
p-Terphenyl-d14N/AAn internal standard.

Data Tables:

Table 1: Characteristic Mass Spectrometric (MS) Ions for Alkylbenzene Analysis

Ion (m/z)SignificanceReference(s)
91Tropylium cation ([C7H7]+). A highly stable fragment resulting from the cleavage of the alkyl chain adjacent to the phenyl group, characteristic of benzyl compounds and phenylalkanes. biorxiv.orgresearchgate.netosti.govusgs.govmdpi.comaip.orgresearchgate.netsccwrp.org
92Can represent the molecular ion of toluene or a fragment ion from larger alkylbenzenes. Often monitored in conjunction with other ions for LAB quantification. biorxiv.orgresearchgate.netusgs.govmdpi.comresearchgate.net
105A fragment ion, potentially [C8H9]+ or similar, arising from specific fragmentation pathways of the alkyl chain in phenylalkanes and isoalkylbenzenes. It is frequently used in combination with m/z 91 for phenylalkane identification. biorxiv.orgresearchgate.netosti.govusgs.govmdpi.comresearchgate.net
119Often serves as a diagnostic ion for Tetrapropylene-based Alkylbenzenes (TABs), helping to differentiate them from Linear Alkylbenzenes (LABs). usgs.gov

Sample Preparation Methodologies for this compound Analysis

Effective sample preparation is paramount for the successful analysis of this compound. Environmental samples, such as soil, sediment, and water, often contain a complex mixture of organic and inorganic compounds that can interfere with the analytical measurement. Therefore, extraction and clean-up procedures are essential to remove these interfering substances and to concentrate the target analyte.

Extraction and Clean-up Procedures for Environmental Samples

The initial step in analyzing this compound from environmental matrices involves its extraction from the sample matrix into a suitable solvent. Given its likely hydrophobic nature, techniques that efficiently extract non-polar to semi-polar organic compounds are employed. Following extraction, clean-up steps are necessary to remove co-extracted matrix components that could interfere with chromatographic separation or detection.

Extraction Techniques:

Several extraction methods are commonly utilized for hydrophobic organic compounds in environmental samples:

Soxhlet Extraction: This is a classic and widely recognized method for extracting semi-volatile organic compounds from solid matrices like soil and sediment nih.govepa.govnepc.gov.au. It involves continuous reflux of a solvent through the sample material placed in an extraction thimble. While effective, Soxhlet extraction is known for its long extraction times (often 12-24 hours) and high solvent consumption nih.govacs.orgk-state.edu. It can also lead to the co-extraction of humic substances and other matrix components, necessitating thorough clean-up nih.gov. Common solvents include dichloromethane (B109758) and acetone (B3395972) acs.org.

Solid-Phase Extraction (SPE): SPE has become increasingly popular due to its efficiency, reduced solvent usage compared to liquid-liquid extraction (LLE), and potential for automation thermofisher.comjst.go.jpnih.govenvironmentalexpress.comastm.org. In SPE, the sample is passed through a sorbent material (e.g., C18, C8, or specialized disks) that retains the analytes of interest. The analytes are then eluted with a stronger solvent. SPE is particularly well-suited for water samples but can also be adapted for soil and sediment extracts thermofisher.comjst.go.jpnih.govunlv.edursc.org. Solvents like ethyl acetate, methylene (B1212753) chloride, and methanol (B129727) are commonly used for elution thermofisher.com.

Shaking Extraction: This method, often performed mechanically, offers a faster alternative to Soxhlet extraction with potentially lower solvent volumes acs.org. It involves agitating the sample with a solvent, and studies have shown it can be comparable to Soxhlet extraction for certain hydrocarbon analyses acs.org.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and sample, significantly reducing extraction times (e.g., from hours to minutes) and solvent consumption compared to conventional methods like Soxhlet extraction k-state.eduresearchgate.netnih.gov.

Liquid-Liquid Extraction (LLE): A traditional technique, LLE involves partitioning analytes between two immiscible liquid phases. While effective, it typically requires large volumes of organic solvents and can be labor-intensive thermofisher.comenvironmentalexpress.com.

Clean-up Procedures:

After extraction, extracts often require clean-up to remove co-extracted matrix components such as lipids, waxes, and humic materials, which can interfere with chromatographic analysis. Common clean-up techniques include:

Silica (B1680970) Gel Clean-up (SGC): This is a widely used method where the extract is passed through a column packed with silica gel. Silica gel effectively retains polar compounds, allowing less polar analytes like this compound to pass through researchgate.netnih.govcrccare.com.

Alumina or Florisil Columns: Similar to silica gel, these sorbents can be used in column chromatography to selectively retain or elute different classes of compounds, thereby cleaning up the extract nih.govhawaii.gov.

Drying Agents: Anhydrous sodium sulfate (B86663) is often used to remove residual water from organic extracts before analysis thermofisher.com.

Table 1: Common Extraction and Clean-up Methods for Environmental Samples

Method TypeTypical SolventsMatricesKey Features / NotesRepresentative References
Soxhlet Extraction Dichloromethane, Acetone, Hexane, Hexane-TolueneSoil, SedimentBenchmark method; effective for hydrophobic compounds; time-consuming, high solvent use, potential for co-extraction of matrix interferences. nih.govepa.govnepc.gov.auacs.orgk-state.edunih.govwitpress.comvliz.be
Solid-Phase Extraction (SPE) Ethyl Acetate, Methylene Chloride, MethanolWater, Soil, SedimentVersatile, reduced solvent usage, automatable; various sorbent chemistries available (e.g., C18, C8, disks). thermofisher.comjst.go.jpnih.govenvironmentalexpress.comastm.orgunlv.edursc.org
Shaking Extraction Dichloromethane, AcetoneSoilFaster than Soxhlet, lower solvent volume; comparable efficiency for some hydrocarbon analyses. acs.org
Microwave-Assisted Extraction (MAE) Methanol, WaterSoil, SludgeRapid extraction, significantly reduced solvent and time compared to Soxhlet. k-state.eduresearchgate.netnih.gov
Liquid-Liquid Extraction (LLE) Methylene ChlorideWaterTraditional method; effective but requires large solvent volumes and can be labor-intensive. thermofisher.comenvironmentalexpress.com
Silica Gel Clean-up Hexane, Hexane-TolueneExtracts (Water, Soil)Removes polar compounds, lipids, humic substances; can be performed in-situ or ex-situ. researchgate.netnih.govcrccare.comvliz.be
Alumina/Florisil Clean-up -ExtractsUsed in column chromatography to remove specific interfering compounds. nih.govhawaii.gov

Application of Internal Standards and Calibration Protocols in this compound Quantitation

Accurate quantification of this compound relies on establishing a reliable calibration model and accounting for potential variations that occur during sample preparation and instrumental analysis. Internal standards (IS) and well-defined calibration protocols are crucial for achieving this accuracy.

Internal Standards (IS):

An internal standard is a compound added to all samples, blanks, and calibration standards at a known concentration. It serves to compensate for variations in sample preparation efficiency, injection volume, and instrument response that can occur during analysis scioninstruments.comresearchgate.net. For the accurate quantification of this compound, an ideal IS would possess similar chemical and physical properties to the analyte, ensuring it undergoes similar extraction, clean-up, and chromatographic behavior.

Selection Criteria: Key criteria for selecting an IS include:

Chemical Similarity: The IS should ideally have a similar structure, polarity, and volatility to the analyte scioninstruments.comchromforum.org.

Non-interference: It must not be present in the environmental sample and should not co-elute with the analyte or other sample components scioninstruments.comchromforum.org.

Stability: The IS must be stable throughout the entire analytical process, from sample preparation to instrumental analysis chromforum.org.

Detection: It must be detectable by the chosen analytical instrument (e.g., GC-MS) and produce a distinct signal.

Common IS for Hydrocarbon Analysis: For the analysis of hydrocarbons and related compounds like this compound, deuterated analogues are frequently employed as internal standards, especially when using Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netepa.govnih.govtdi-bi.com. Deuterated compounds are chemically identical to their non-deuterated counterparts but are distinguishable by their higher mass-to-charge ratio (m/z) in MS detection. This allows for precise quantification by monitoring the ratio of the analyte's signal to the IS's signal scioninstruments.comresearchgate.net. Examples relevant to hydrocarbon analysis include n-tetradecane-d30 or other deuterated alkanes, and for aromatic compounds, deuterated polycyclic aromatic hydrocarbons (D-PAHs) such as perylene-d12 or chrysene-d12 can serve as surrogate standards if their properties are sufficiently similar epa.govnih.govtdi-bi.com. 13C-labeled standards are also used and offer the advantage of not undergoing deuterium (B1214612) exchange isotope.com.

Calibration Protocols:

Calibration is essential for translating instrument response into analyte concentration.

Calibration Curves: Calibration curves are constructed by analyzing a series of standards containing known concentrations of the analyte, spiked with the internal standard. These standards cover the expected range of analyte concentrations in the samples epa.govresearchgate.net. Typically, a multi-level calibration (e.g., 5-8 concentration levels) is performed to establish a linear or non-linear relationship between the analyte-to-IS response ratio and the analyte concentration researchgate.net.

Response Factors (RF): The calibration process involves calculating response factors for each analyte relative to the internal standard. These factors are used to quantify the analyte in unknown samples scioninstruments.comtdi-bi.comepa.gov.

Calibration Integrity: To ensure the ongoing reliability of the analysis, calibration integrity must be maintained. This involves periodic re-analysis of calibration standards (continuing calibration checks) throughout the analytical run. The response factors from these checks should fall within predefined acceptable limits (e.g., ±15% of the initial calibration average) epa.govresearchgate.net.

Matrix-Matched Calibration: For complex environmental matrices, matrix-matched calibration or standard addition techniques are often recommended. These methods involve preparing calibration standards in a matrix similar to the sample matrix to account for potential matrix effects, which can influence analyte ionization or chromatographic behavior researchgate.net.

By diligently applying these extraction, clean-up, internal standardization, and calibration protocols, analysts can achieve accurate and reliable quantitative data for this compound in diverse environmental samples.

Environmental Geochemistry and Fate of 2 Phenyltetradecane

Occurrence and Distribution of 2-Phenyltetradecane in Aquatic and Sedimentary Environments

Linear alkylbenzenes are a class of synthetic organic compounds that have been widely utilized as molecular tracers of sewage contamination in the environment. sccwrp.orgsccwrp.org Their utility as markers stems from their specific origin: they are the raw materials for the synthesis of linear alkylbenzene sulfonates (LAS), the primary active ingredients in many household detergents. sccwrp.org Due to incomplete sulfonation during the manufacturing process, a small fraction of unreacted LABs, including this compound, remains in the final detergent products. sccwrp.org Consequently, the discharge of domestic wastewater, both treated and untreated, introduces these compounds into aquatic ecosystems. sccwrp.orgmdpi.comsemanticscholar.orgmdpi.comresearchgate.net

The presence of this compound and other LAB congeners in environmental samples is a reliable indicator of contamination from domestic sources. sccwrp.org Their hydrophobic nature causes them to adsorb to particulate matter, leading to their accumulation in sediments, which can serve as a historical record of sewage inputs. nih.gov

The spatial distribution of this compound in the environment is largely governed by the proximity to sources of domestic wastewater discharge. In coastal and estuarine areas, the highest concentrations of LABs are typically found near urban centers and wastewater outfalls. frontiersin.orgresearchgate.net As distance from the source increases, concentrations generally decrease due to dilution and degradation processes.

Table 1: Representative Concentrations of Total LABs in Surface Sediments from Various Locations

LocationConcentration Range (ng/g dry weight)
The Wash, UK2.5–84.8
Thames Estuary, UK100–2300
Humber Estuary, UK2.5–84.8
Santos Estuary, BrazilComparable to midrange concentrations worldwide

As a hydrophobic organic pollutant, this compound has a strong tendency to partition from the water column onto suspended particulate matter and ultimately accumulate in bottom sediments. oup.comnih.govepa.gov This process is influenced by several factors, including the organic carbon content of the sediment, particle size, and the compound's specific physicochemical properties. oup.com Sediments, therefore, act as a significant reservoir for this compound and other LABs in the aquatic environment. clu-in.org

The accumulation of these compounds in sediments is a dynamic process, with ongoing inputs from wastewater and removal through degradation and burial. The persistence of this compound in sediments is dependent on the prevailing environmental conditions, particularly the availability of oxygen.

Mechanistic Pathways of Environmental Degradation of this compound

The environmental persistence of this compound is mitigated by both biotic and abiotic degradation processes. These mechanisms transform the molecule, reducing its potential for long-term accumulation.

The primary pathway for the environmental breakdown of this compound is microbial degradation. researchgate.net A diverse range of bacteria in both water and sediment are capable of metabolizing linear alkylbenzenes. nih.govfrontiersin.orgpjoes.com The degradation process is typically initiated by the oxidation of the alkyl chain. researchgate.net

For this compound, the most likely mechanism is an initial oxidation at the terminal methyl group of the tetradecyl chain, followed by a series of sequential oxidations known as β-oxidation. researchgate.net This process progressively shortens the alkyl chain by two carbon units at a time, leading to the formation of phenylalkanoic acids with shorter chains. researchgate.net These intermediates are then further metabolized, ultimately leading to the cleavage of the aromatic ring and the complete mineralization of the compound to carbon dioxide and water. researchgate.net The rate of biodegradation is influenced by factors such as temperature, oxygen availability, and the specific microbial communities present.

In the aqueous phase, this compound can undergo abiotic degradation, primarily through photochemical reactions. nih.govresearchgate.net Photolysis, the breakdown of compounds by light, can contribute to the transformation of LABs. researchgate.net This process can be direct, through the absorption of solar radiation by the molecule itself, or indirect, mediated by the presence of photosensitizing substances in the water.

A key mechanism in the abiotic degradation of organic pollutants is their reaction with hydroxyl radicals (•OH). wikipedia.orghydrogenlink.comnist.gov These highly reactive species are generated in sunlit waters through various photochemical processes and are often referred to as the "detergent" of the atmosphere and aquatic environments. wikipedia.org The hydroxyl radical can react with this compound by abstracting a hydrogen atom from the alkyl chain or by adding to the aromatic ring, initiating a cascade of oxidative reactions that lead to its degradation. hydrogenlink.comcopernicus.org The presence of dissolved natural organic matter can influence the rate of these reactions. usgs.gov

Influence of Phenyl Substitution Position on Biodegradation Susceptibility

The position of the phenyl group on the long alkyl chain of phenylalkanes is a critical determinant of their susceptibility to microbial degradation. Research has consistently shown that isomers with the phenyl group located closer to the end of the alkyl chain (external isomers) are more readily biodegraded than those with the phenyl group positioned towards the middle of the chain (internal isomers).

A key study investigating the biodegradation of various phenyl position isomers of linear alkylbenzenes (LABs) by the soil bacterium Nocardia amarae demonstrated this principle clearly. The study found that 2-phenyl isomers were the most susceptible to degradation among the C10 to C14 LABs tested. In fact, the 2-phenyl isomers were completely degraded within the incubation period, while isomers with the phenyl group at positions C3 to C7 were only partially degraded, with degradation rates ranging from 40% to 72%. This highlights the significant influence of the substitution position on the environmental persistence of these compounds.

The enhanced biodegradability of 2-phenylalkanes is attributed to the relative ease with which microorganisms can initiate the degradation process. The primary mechanism for the aerobic degradation of long-chain n-alkylbenzenes is through the oxidation of the alkyl side chain, often initiating at the terminal methyl group, followed by β-oxidation. When the phenyl group is at the 2-position, the alkyl chain available for initial enzymatic attack is longer and less sterically hindered compared to more centrally located phenyl groups.

The following table summarizes the comparative degradation of phenyltetradecane isomers by Nocardia amarae, illustrating the preferential degradation of the 2-phenyl isomer.

Phenyl Isomer PositionExtent of Biodegradation (%)Biodegradation Rate
2-Phenyl Complete (100%) Highest
3-Phenyl to 7-Phenyl40 - 72%Lower

Data derived from findings on C10-C14 LABs by Bhatia & Singh (1987).

This differential biodegradability has significant implications for the environmental fate of commercial LAB mixtures, which are composed of various isomers. In the environment, the more rapidly degraded external isomers, such as this compound, will be depleted more quickly, leading to a relative enrichment of the more recalcitrant internal isomers in aged contaminant plumes in soil and sediment.

Modeling and Prediction of this compound Environmental Fate

Predicting the environmental fate of this compound is essential for assessing its potential risks and long-term environmental impact. Environmental fate models are computational tools that simulate the transport and transformation of chemicals in various environmental compartments, including air, water, soil, and sediment. For hydrophobic organic compounds like this compound, these models integrate key processes such as sorption to organic matter, volatilization, and biodegradation.

Given the limited specific experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable. QSARs are mathematical models that relate the chemical structure of a molecule to its physicochemical properties and biological activities, including its biodegradability. For linear alkylbenzenes, QSAR models have been developed to predict biodegradation rates based on structural descriptors such as the length of the alkyl chain and the position of the phenyl group. These models can provide estimates of the relative biodegradability of different phenyltetradecane isomers, reinforcing the experimental observations that isomers with the phenyl group near the end of the chain, like this compound, are more readily biodegradable.

The general steps in modeling the environmental fate of this compound would involve:

Input Parameters: Gathering data on the physicochemical properties of this compound, such as its octanol-water partition coefficient (Kow), vapor pressure, and water solubility. Environmental parameters like soil organic carbon content, water flow rates, and temperature are also crucial.

Transport Modeling: Simulating the movement of the compound between different environmental compartments. Due to its hydrophobicity, this compound is expected to partition strongly to soil and sediment.

Transformation Modeling: Incorporating rates of degradation processes. For this compound, biodegradation is the most significant transformation pathway. QSAR-derived biodegradation rates can be used in the absence of specific experimental data.

Exposure Assessment: Predicting the concentrations of this compound in different environmental media over time.

Biochemical and Biological Interactions of 2 Phenyltetradecane

Utility as a Reference Compound in Biological Research ApplicationsWhile related compounds like 1-Phenyltetradecane are used as analytical standards in environmental science, no sources were found that describe the utility of 2-Phenyltetradecane as a specific reference compound for the biological research applications implied by the outline.sigmaaldrich.comsigmaaldrich.com

Due to the absence of specific research data for this compound in these contexts, this article cannot be generated as requested.

Thermo Chemical and Fuel Science Applications of 2 Phenyltetradecane

Quantitative Structure-Property Relationships (QSPR) for Predicting Cetane Number

The cetane number (CN) is a critical indicator of a diesel fuel's ignition quality, reflecting the time delay between fuel injection and autoignition. Quantitative Structure-Property Relationship (QSPR) models are employed to predict this property based on molecular structure. Studies have utilized QSPR methods, including support vector machine (SVM) models, to predict the cetane number of various fuel compounds qsardb.orgqmul.ac.uk. For 2-phenyltetradecane, QSPR models have been developed that incorporate molecular descriptors to establish correlations between its chemical structure and its cetane number. For example, one study reported a predicted cetane number of 49 for 2(S)-phenyltetradecane using an SVM-MD model, with a standard deviation of 0.07 for the prediction qsardb.org. These models aim to provide accurate and efficient predictions, aiding in the design and selection of fuels with desired ignition characteristics.

Descriptors-Based Machine Learning Models for Fuel Properties Prediction

Machine learning (ML) techniques, particularly those employing molecular descriptors, are increasingly used for predicting fuel properties like the cetane number qmul.ac.uklbl.govescholarship.org. These models leverage computational methods to link a fuel's chemical structure to its performance characteristics. By analyzing a wide array of molecular descriptors—which can range from simple atom counts to complex electronic and topological indices—ML algorithms can build predictive models. For instance, descriptor-based QSPR-ML models have been developed that demonstrate the ability to predict the cetane number of hydrocarbons, including aromatics qmul.ac.uk. These models often involve feature selection to identify the most relevant descriptors that influence fuel properties, thereby enhancing prediction accuracy and interpretability. The goal is to create robust predictive tools that can accelerate the assessment of new or alternative fuels without extensive experimental testing escholarship.org.

Influence of Molecular Structure on Ignition Quality in Diesel Fuel Components

The molecular structure of a compound plays a significant role in its ignition quality, as measured by the cetane number. For alkylbenzenes like this compound, the position of the phenyl group and the length of the attached alkyl chain are key structural features influencing their autoignition behavior researchgate.netpublications.gc.ca. Generally, longer straight alkyl chains tend to correlate with higher cetane numbers, while branching and aromatic rings typically lower it publications.gc.ca. Studies investigating the impact of molecular structure on ignition quality in diesel fuel components have shown that aromatic compounds, in general, have lower cetane numbers compared to paraffins publications.gc.cadrexel.edu. Furthermore, the presence of methyl branches on the aromatic ring can increase ignition delay times ucl.ac.uk. These structural influences are vital for understanding and optimizing fuel formulations for compression ignition engines.

Theoretical and Computational Studies of 2 Phenyltetradecane

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 2-phenyltetradecane. researchgate.net These computational methods allow for the determination of various molecular properties and reactivity descriptors.

At the core of these analyses are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.

Global reactivity descriptors derived from DFT calculations offer further insights. researchgate.net These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

By calculating these descriptors, researchers can predict the relative stability and reactivity of this compound. researchgate.net Furthermore, the analysis of the molecular electrostatic potential (MEP) map can identify the regions most susceptible to electrophilic and nucleophilic attack, providing a visual representation of the charge distribution and reactive sites within the molecule.

Interactive Data Table: Calculated Quantum Chemical Properties (Illustrative)

Property Value (a.u.) Description
HOMO Energy -0.25 Energy of the highest occupied molecular orbital.
LUMO Energy 0.05 Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 0.30 Indicator of chemical stability.
Chemical Potential (μ) -0.10 Tendency of electrons to escape.
Chemical Hardness (η) 0.15 Resistance to change in electron distribution.

Molecular Dynamics Simulations of this compound Interactions (e.g., within membranes, with solvents)

Molecular dynamics (MD) simulations provide a powerful lens to study the dynamic behavior of this compound and its interactions with its environment at an atomistic level. researchgate.netnih.gov These simulations model the movement of atoms and molecules over time, governed by a set of force fields that describe the interatomic and intermolecular interactions.

Interactions within Membranes: When incorporated into a lipid bilayer, a model for biological membranes, this compound's behavior is dictated by its amphiphilic nature. The aromatic phenyl group exhibits different interactions compared to the long, aliphatic tetradecane (B157292) chain. MD simulations can reveal how the molecule orients itself within the membrane, the extent of its penetration into the hydrophobic core, and its effect on membrane properties such as fluidity and thickness. nih.gov These simulations are crucial for understanding the behavior of similar molecules in biological contexts. nih.gov

Interactions with Solvents: In a solvent, MD simulations can elucidate the solvation process and the nature of solute-solvent interactions. For instance, in a non-polar solvent like hexane, the interactions would be dominated by van der Waals forces. In contrast, in a more polar solvent, dipole-induced dipole and other electrostatic interactions would play a more significant role. Simulations can quantify these interactions and predict properties like the solubility parameter. They can also model the aggregation behavior of this compound in different solvents, showing how molecules might cluster together.

Prediction of Phase Equilibria and Critical Properties for Alkylbenzene Systems

The prediction of phase equilibria (e.g., vapor-liquid equilibrium) and critical properties (critical temperature, pressure, and volume) for alkylbenzene systems, including this compound, is essential for the design and optimization of chemical processes. stanford.eduvsu.ru

Application of Equations of State (e.g., Soave-Redlich-Kwong, Peng-Robinson) to Alkylbenzene Systems

Equations of state (EoS) are mathematical models that relate pressure, volume, and temperature of a substance. The Soave-Redlich-Kwong (SRK) and Peng-Robinson (PR) equations are widely used cubic EoS in industry for their relative simplicity and accuracy in predicting the properties of hydrocarbon systems. wikipedia.orguj.ac.zaetasr.comonepetro.org

These equations are modifications of the original Redlich-Kwong equation and have been shown to provide reliable predictions for vapor-liquid equilibria of various mixtures. wikipedia.orguj.ac.za For alkylbenzene systems, these EoS can be used to calculate phase envelopes, bubble points, and dew points. onepetro.org The accuracy of these predictions often relies on the use of binary interaction parameters that account for the non-ideal behavior of the mixture. acs.org The PR equation, in particular, is often favored for its better prediction of liquid phase densities. uj.ac.za The CPA (Cubic-Plus-Association) EoS, which combines the SRK equation with a term for association, has also been successfully applied to water-hydrocarbon systems. ua.pt

Development of Predictive Models for Thermophysical Behavior

Predictive models are crucial for estimating the thermophysical properties of alkylbenzenes where experimental data may be scarce. stanford.edu These models often leverage the principle of corresponding states or group contribution methods. researchgate.netrsc.org

Group contribution methods, for example, estimate the properties of a molecule by summing the contributions of its individual functional groups. researchgate.net This approach is particularly useful for homologous series like n-alkylbenzenes, where properties often exhibit a systematic trend with the length of the alkyl chain. vsu.ru These models can predict a range of properties, including boiling points, critical properties, and heats of formation. researchgate.net The development of these models often involves fitting parameters to a large dataset of experimental values to ensure their predictive power. stanford.eduacs.org More advanced models may incorporate machine learning techniques to improve accuracy. rsc.org

Development and Application of Molecular Descriptors for this compound in Predictive Modeling

Molecular descriptors are numerical values that encode structural and chemical information about a molecule. imist.makg.ac.rsresearchgate.net They are fundamental to Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling, which seeks to establish a mathematical relationship between a molecule's structure and its biological activity or physical properties. imist.maresearchgate.net

For this compound, a variety of descriptors can be calculated, falling into several categories:

0D Descriptors: Atom counts, molecular weight.

1D Descriptors: Constitutional indices that describe the composition of the molecule.

2D Descriptors: Topological indices that capture information about the connectivity of atoms.

3D Descriptors: Geometrical descriptors that depend on the three-dimensional coordinates of the atoms. researchgate.net

These descriptors can be used to build predictive models for a wide range of properties. For instance, in the context of fuel science, descriptors have been used to predict the cetane number of hydrocarbons. ou.edu Shape indices and electro-topological state indices, which quantify electron accessibility at different parts of the molecule, have been found to be particularly influential in such predictions. ou.edu The development of robust QSAR/QSPR models involves selecting the most relevant descriptors from a large pool and using statistical methods like multiple linear regression or machine learning algorithms to build the predictive model. researchgate.net

Interactive Data Table: Examples of Molecular Descriptors for this compound

Descriptor Type Example Descriptor Description
0D Molecular Weight The sum of the atomic weights of all atoms in the molecule.
2D Wiener Index A topological index based on the distances between all pairs of vertices in the molecular graph.
3D Ovality A measure of the molecule's deviation from a spherical shape.

Future Directions and Emerging Research Avenues for 2 Phenyltetradecane

Integration of Multi-Omics Approaches in Environmental and Biological Studies

The environmental fate and biological interactions of 2-phenyltetradecane and its sulfonated form, LAS, are complex. Traditional toxicology and environmental monitoring often focus on specific endpoints, but future research will increasingly employ multi-omics technologies to gain a more holistic understanding. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive view of the molecular responses of organisms and ecosystems to chemical exposure. ufz.deunivie.ac.at

The integration of multi-omics data is a powerful strategy for systems toxicology. ufz.de For instance, exposing microbial communities in soil or water to this compound and subsequently analyzing their collective genomic (metagenomics) and protein expression (metaproteomics) profiles can reveal shifts in metabolic pathways and microbial diversity. This provides a detailed picture of biodegradation processes and potential ecological impacts. Similarly, applying transcriptomics and metabolomics to model organisms can elucidate the specific cellular pathways affected by exposure, offering insights into mechanisms of toxicity and identifying sensitive biomarkers. nih.govresearchgate.net

A key challenge and research avenue is the development of robust bioinformatics pipelines and data integration frameworks to manage and interpret the vast datasets generated. nih.gov The goal is to move beyond correlational studies to predictive models that can forecast the environmental impact of this compound and other LABs under various environmental conditions.

Table 1: Potential Applications of Multi-Omics in this compound Research

Omics Technique Research Question Potential Outcome
Metagenomics How does this compound affect the genetic potential of microbial communities in wastewater treatment? Identification of key microbial species and genes involved in biodegradation pathways.
Transcriptomics What gene expression changes occur in aquatic organisms (e.g., algae, daphnia) upon exposure to LAS derived from this compound? Elucidation of molecular mechanisms of toxicity and stress response.
Proteomics Which proteins are differentially expressed in soil microorganisms during the breakdown of this compound? Pinpointing specific enzymes and metabolic functions crucial for bioremediation.

| Metabolomics | What metabolic byproducts are formed during the biodegradation of this compound in different environmental matrices? | Comprehensive mapping of degradation pathways and identification of persistent intermediates. nih.gov |

Advanced Catalytic Material Design for Sustainable Synthesis of Alkylbenzenes

The synthesis of linear alkylbenzenes, including this compound, has traditionally relied on liquid acid catalysts such as hydrofluoric acid (HF) and aluminum chloride (AlCl₃). researchgate.netnih.gov These catalysts, while effective, pose significant environmental and safety risks due to their corrosive nature and the difficulty of separating them from the product stream. nih.gov The future of LAB synthesis lies in the design of advanced, heterogeneous solid acid catalysts that are safer, more efficient, and environmentally benign.

Modern research focuses on nanostructured materials with high surface areas and tunable acidity. Key areas of development include:

Hierarchical Zeolites: These materials possess interconnected micropores and mesopores, which facilitates the diffusion of bulky molecules like tetradecene and benzene (B151609) to the active sites, improving reaction rates and selectivity.

Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials constructed from metal ions or clusters linked by organic ligands. doi.org Their well-defined and tunable pore structures and active sites make them promising candidates for highly selective alkylation catalysts. doi.org Research is exploring the incorporation of different metal centers and functionalized organic linkers to optimize catalytic activity.

Composite Materials: Combining the properties of different materials, such as embedding metal nanoparticles within a porous carbon matrix derived from MOFs, can lead to catalysts with enhanced stability and performance. doi.org

The ultimate goal is to develop catalysts that not only replace hazardous liquid acids but also offer superior control over the final product distribution. For LAS production, a high proportion of the 2-phenyl isomer (like this compound) is often desirable as it can confer better surfactant properties. researchgate.net Advanced catalysts are being designed to maximize the selectivity towards this specific isomer, thereby improving the performance of the final detergent product. researchgate.net

Refined Computational Models for Enhanced Predictive Capabilities

Computational chemistry and machine learning are becoming indispensable tools for accelerating the design and assessment of chemicals. Future research on this compound will benefit significantly from more refined and accurate predictive models. These in silico methods can forecast a molecule's physicochemical properties, environmental behavior, and biological activity, reducing the need for costly and time-consuming experimental work. nih.govresearchgate.net

Key areas for development in computational modeling include:

Quantitative Structure-Activity Relationship (QSAR) Models: While QSAR models have been used for decades, future models will incorporate more sophisticated molecular descriptors and machine learning algorithms (e.g., random forest, deep neural networks) to improve their predictive power. nih.govresearchgate.net For this compound, this could mean better predictions of its biodegradability, aquatic toxicity, and surfactant efficiency based on subtle variations in its molecular structure.

Stereochemistry-Sensitive Models: Many traditional 2D-QSAR models are "blind" to stereochemical information. nih.gov Developing models that can differentiate between isomers, such as the various positional isomers of phenyltetradecane, is crucial for accurately predicting their distinct properties and environmental fates.

Self-Supervised Learning Approaches: Training models on vast unlabeled chemical databases (containing hundreds of millions of molecules) can help them learn the intrinsic rules of chemical logic. nih.gov These pretrained models can then be fine-tuned on smaller, specific datasets to generate highly accurate predictions for molecules like this compound.

These advanced models will serve as powerful screening tools. They can help in the early stages of designing new surfactant molecules, prioritizing candidates with high efficacy and low environmental impact before they are ever synthesized in a lab.

Table 2: Evolution of Predictive Models for Chemical Assessment

Model Type Description Application to this compound
Traditional QSAR Uses statistical methods to correlate molecular descriptors with a specific activity or property. Predicting general properties like boiling point or water solubility.
Machine Learning QSAR Employs advanced algorithms (e.g., Support Vector Machines, Random Forest) for more complex, non-linear relationships. researchgate.net More accurate prediction of biodegradability and toxicity endpoints.

| Deep Learning Models | Utilizes multi-layered neural networks to automatically learn relevant features from molecular representations (e.g., SMILES strings). nih.gov | High-throughput virtual screening of novel alkylbenzene structures for optimal surfactant performance and minimal environmental risk. |

Cross-Disciplinary Research Opportunities in Specialized Fields

The future of research on this compound and related compounds lies at the intersection of multiple scientific disciplines. The complex challenges associated with producing effective, safe, and sustainable chemicals necessitate collaborative efforts.

Materials Science and Green Chemistry: The design of next-generation catalysts for LAB synthesis requires a deep understanding of materials chemistry, surface science, and chemical engineering. ethz.ch The goal is to create sustainable manufacturing processes that minimize waste, reduce energy consumption, and eliminate hazardous reagents, directly aligning with the principles of green chemistry.

Environmental Science and Systems Biology: Understanding the journey of this compound-derived surfactants from the consumer, through wastewater systems, and into the environment requires collaboration between environmental engineers, microbiologists, and computational biologists. Integrating multi-omics data into environmental risk assessment frameworks is a prime example of this synergy. ufz.de

Biotechnology and Synthetic Biology: There is growing interest in producing the raw materials for surfactants from renewable feedstocks. Cross-disciplinary research could explore the engineering of microorganisms to produce long-chain olefins or other precursors for LABs from biomass, creating a bio-based and more sustainable supply chain.

Data Science and Toxicology: The development of robust predictive models for toxicity and environmental fate requires the expertise of data scientists, chemoinformaticians, and toxicologists. nih.gov Creating large, curated datasets and novel algorithms is essential for building the next generation of in silico safety assessment tools.

By fostering these cross-disciplinary collaborations, the scientific community can address the multifaceted challenges of chemical production and use, ensuring that essential compounds like this compound are synthesized and utilized in a manner that is both economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenyltetradecane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via Friedel-Crafts alkylation, where tetradecane derivatives are reacted with benzene derivatives under acidic catalysis. Yield optimization requires precise control of temperature (e.g., 40–60°C for minimal side products) and stoichiometric ratios of reactants. Purity is assessed using gas chromatography (GC) with flame ionization detection (FID), calibrated against certified reference standards. Researchers should validate synthesis protocols with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. How can this compound be characterized spectroscopically, and what are the critical spectral markers?

  • Methodological Answer : Key characterization techniques include:

  • ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm) and aliphatic chain protons (δ 0.8–1.5 ppm). Integration ratios confirm phenyl-to-alkyl substitution patterns.
  • IR Spectroscopy : C-H stretching (2800–3000 cm⁻¹) and aromatic C=C bending (1450–1600 cm⁻¹) are diagnostic.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 260 (C₂₀H₂₄) and fragmentation patterns (e.g., loss of phenyl or alkyl groups) validate molecular weight and structure. Cross-reference spectral libraries (e.g., NIST) to resolve ambiguities .

Q. What are the primary applications of this compound in experimental chemistry?

  • Methodological Answer : It serves as a hydrophobic reference compound in partition coefficient studies (log P measurements) and as a stationary-phase modifier in reverse-phase chromatography. In materials science, it is used to study self-assembly behaviors in lipid bilayers due to its long alkyl chain and aromatic group .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the conformational stability of this compound in solution?

  • Methodological Answer : Use dynamic light scattering (DLS) and molecular dynamics (MD) simulations to analyze aggregation behavior. Polar solvents (e.g., ethanol) disrupt hydrophobic interactions, favoring monomeric states, while nonpolar solvents (e.g., hexane) promote micelle formation. Temperature-dependent UV-Vis spectroscopy (25–70°C) reveals phase transitions, with data analyzed via van’t Hoff plots to calculate thermodynamic parameters (ΔG, ΔH) .

Q. What strategies resolve contradictions in reported solubility data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from inconsistent purity standards or measurement techniques. Conduct a meta-analysis of literature data (prioritizing peer-reviewed studies using HPLC/GC for quantification) and perform controlled solubility tests under standardized conditions (e.g., OECD Guideline 105). Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .

Q. How can this compound be functionalized to study its reactivity in catalytic systems?

  • Methodological Answer : Introduce functional groups (e.g., hydroxyl, carboxyl) via electrophilic substitution or oxidation reactions. Monitor reaction progress using thin-layer chromatography (TLC) and high-resolution MS. Test catalytic activity in hydrogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium/platinum catalysts. Kinetic studies (rate constants, activation energy) should employ in situ spectroscopic methods (e.g., Raman) .

Q. What experimental designs are optimal for investigating this compound’s interactions with biological membranes?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms of lipid monolayers doped with this compound. Fluorescence anisotropy (with diphenylhexatriene probes) quantifies membrane fluidity changes. For in vitro models, employ liposome-based assays with calcein leakage studies to assess permeability alterations .

Methodological Best Practices

  • Literature Review : Prioritize databases like SciFinder and Reaxys for synthesis protocols and physicochemical data. Exclude non-peer-reviewed sources (e.g., BenchChem) .
  • Data Reproducibility : Document all experimental parameters (e.g., solvent batches, instrument calibration logs) in lab notebooks. Share raw data and analysis scripts via repositories like Zenodo .
  • Ethical Compliance : Adhere to institutional safety guidelines for handling hydrocarbons, including proper ventilation and waste disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.